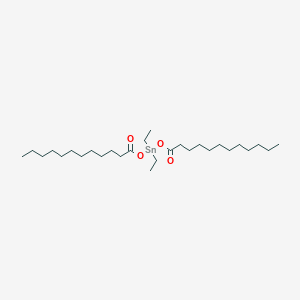![molecular formula C15H12N2O5 B15077278 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenyl linkage, which is further connected to a phenyl methyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether typically involves the reaction of 2,4-dinitrobenzaldehyde with phenyl methyl ether in the presence of a base. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the dinitrophenyl and phenyl methyl ether groups. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Amino derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenyl phenyl ether: Similar in structure but lacks the ethenyl linkage.
2-(2,4-Dinitrophenyl)hydrazono derivatives: Contain a hydrazono group instead of the ethenyl linkage.
2,4-Dinitrophenylhydrazine: Commonly used reagent for the detection of aldehydes and ketones.
Uniqueness
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether is unique due to its specific structural features, including the ethenyl linkage and the combination of dinitrophenyl and phenyl methyl ether groups.
Eigenschaften
Molekularformel |
C15H12N2O5 |
|---|---|
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
1-[(E)-2-(2-methoxyphenyl)ethenyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C15H12N2O5/c1-22-15-5-3-2-4-12(15)7-6-11-8-9-13(16(18)19)10-14(11)17(20)21/h2-10H,1H3/b7-6+ |
InChI-Schlüssel |
LMIUFYSCIBRPIA-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


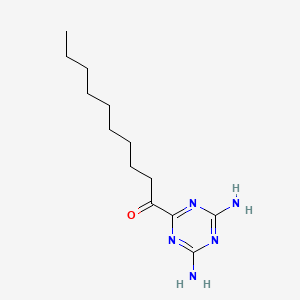
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
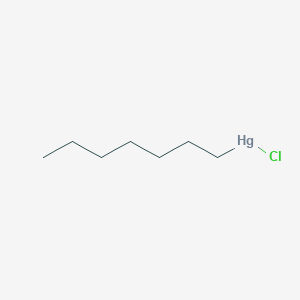

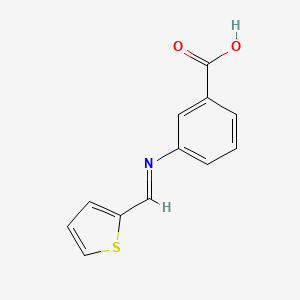
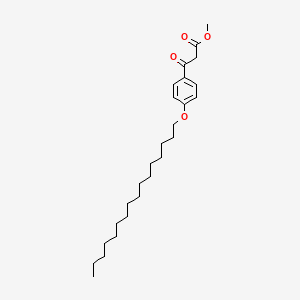
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
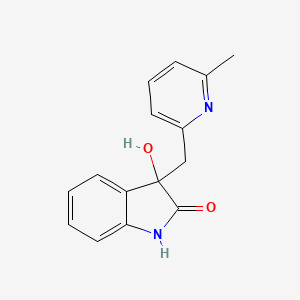
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)
![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
